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molecular formula C11H9ClN2O B8281469 5-(6-Chloropyridin-3-yl)-1-methylpyridin-2(1H)-one

5-(6-Chloropyridin-3-yl)-1-methylpyridin-2(1H)-one

Cat. No. B8281469
M. Wt: 220.65 g/mol
InChI Key: MBKACOAAGGIGIE-UHFFFAOYSA-N
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Patent
US08178534B2

Procedure details

A mixture of 5-(6-chloropyridin-3-yl)-1-methylpyridin-2(1 H)-one (1.2 g, 5.44 mmol) and hydrazine (870 mg, 2.2 mmol) in 2-propanol (5ml) was heated in a microwave at 140° C. for 5 hrs. The reaction mixture was co-evaporated with MeOH (3×) and then suspended in water (50 ml). Solid product was collected by filtration and dried under high vacuum for 24 hrs to provide the title compound, 5-(6-hydrazinylpyridin-3-yl)-1-methylpyridin-2(1 H)-one (600 mg, 51% yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11](=[O:15])[N:12]([CH3:14])[CH:13]=2)=[CH:4][CH:3]=1.[NH2:16][NH2:17].CO>CC(O)C.O>[NH:16]([C:2]1[N:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11](=[O:15])[N:12]([CH3:14])[CH:13]=2)=[CH:4][CH:3]=1)[NH2:17]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)C=1C=CC(N(C1)C)=O
Name
Quantity
870 mg
Type
reactant
Smiles
NN
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solid product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 24 hrs
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC=C(C=N1)C=1C=CC(N(C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 126.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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